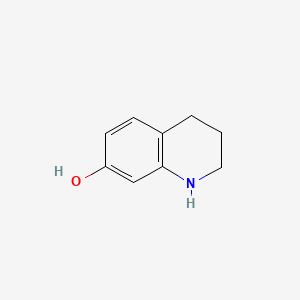

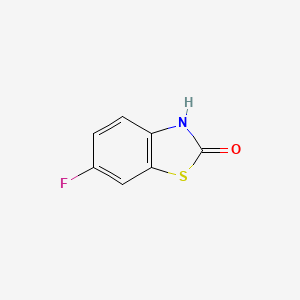

6-氟-2(3H)-苯并噻唑酮

描述

科学研究应用

Medicine: Antiviral and Antibacterial Agent Development

6-Fluoro-2(3H)-benzothiazolone has potential applications in the development of new antiviral and antibacterial agents. Its fluorinated structure can be utilized to enhance the biological activity of pharmaceutical compounds . Researchers are exploring its derivatives for inhibitory activities against a range of pathogens, which could lead to the development of novel treatments for infectious diseases.

Agriculture: Pesticide and Herbicide Chemistry

In agriculture, this compound could be used to synthesize new pesticides and herbicides. The introduction of fluorine atoms in agrochemicals is known to improve their efficacy and environmental stability, making 6-Fluoro-2(3H)-benzothiazolone a valuable candidate for creating more effective agricultural chemicals .

Material Science: Liquid Crystal Development

The unique properties of 6-Fluoro-2(3H)-benzothiazolone make it suitable for the development of advanced materials, such as liquid crystals. These materials are crucial for display technologies, and the compound’s structure could lead to improved performance and durability of liquid crystal displays .

Environmental Science: Biodegradation Studies

This compound’s derivatives could be used in environmental science to study biodegradation processes. Understanding how such fluorinated compounds break down in the environment is essential for assessing their long-term impact and for the development of more eco-friendly materials .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 6-Fluoro-2(3H)-benzothiazolone can be used as a reagent or a standard in chromatographic and spectroscopic methods. Its distinct chemical properties allow for precise measurements and analyses, which are critical in various research and industrial applications .

Pharmacology: Drug Metabolism and Pharmacokinetics

The study of drug metabolism and pharmacokinetics can benefit from the use of 6-Fluoro-2(3H)-benzothiazolone. Its fluorinated structure can serve as a model to understand the metabolic pathways and the behavior of fluorinated drugs within the body .

Biochemistry: Enzyme Inhibition

In biochemistry, researchers can explore the use of 6-Fluoro-2(3H)-benzothiazolone in enzyme inhibition studies. The compound’s ability to interact with various enzymes can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors for therapeutic purposes .

Biomedical Imaging: Fluorescent Probes

Lastly, 6-Fluoro-2(3H)-benzothiazolone has potential applications in the development of fluorescent probes for biomedical imaging. Its structure can be modified to emit fluorescence in the far-red to near-infrared spectrum, which is useful for non-invasive imaging techniques in medical diagnostics .

作用机制

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Result of Action

It is known that the compound has a significant effect on cells, as evidenced by its potential anticancer activity

属性

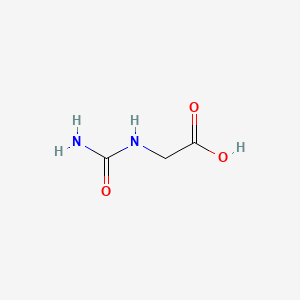

IUPAC Name |

6-fluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFZOCSVSDAYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213193 | |

| Record name | 2-Benzothiazolinone, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2(3H)-benzothiazolone | |

CAS RN |

63754-96-1 | |

| Record name | 6-Fluoro-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63754-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolinone, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063754961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolinone, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。